(-)-Perillyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Medicine

Application Summary: (-)-Perillyl alcohol has been studied for its potential as an anti-cancer agent. It’s believed to inhibit the growth of cancer cells and induce apoptosis.

Methods: It is administered orally in clinical trials, often as a daily dose. The compound’s pharmacokinetics, bioavailability, and metabolism are closely monitored.

Results: Studies have shown that (-)-Perillyl alcohol can cause regression in certain tumor models. Results vary, and more research is needed to confirm its efficacy and safety .

Agriculture

Application Summary: In agriculture, (-)-Perillyl alcohol is explored for its use as a natural pesticide and herbicide.

Methods: It is applied directly to crops or soil, sometimes in combination with other natural agents to enhance its effectiveness.

Results: Preliminary studies suggest it may help reduce pest populations and inhibit weed growth, contributing to higher crop yields .

Energy

Application Summary: (-)-Perillyl alcohol is being researched for its potential use in biofuel production due to its high energy content.

Methods: The compound is processed through fermentation or chemical synthesis to produce biofuels compatible with existing engines.

Results: Research indicates that biofuels derived from (-)-Perillyl alcohol can be a sustainable alternative to fossil fuels, with promising energy output ratios .

Environmental Sustainability

Application Summary: In environmental science, (-)-Perillyl alcohol is used to develop biodegradable materials and products.

Methods: It is incorporated into polymers to create materials that break down more easily in the environment.

Results: Studies have shown that these biodegradable materials can significantly reduce pollution and are a step towards more sustainable packaging solutions .

Industrial Processes

Application Summary: (-)-Perillyl alcohol serves as a solvent and an intermediate in various chemical syntheses in the industrial sector.

Methods: It is used in processes such as the synthesis of fragrances, pharmaceuticals, and other fine chemicals.

Results: The use of (-)-Perillyl alcohol in industrial processes has been found to improve efficiency and yield of desired products .

Food Industry

Application Summary: In the food industry, (-)-Perillyl alcohol is utilized for flavor extraction and as a food additive.

Methods: It is used to extract essential oils and flavors from natural sources, which are then used in food products.

Results: The compound has been effective in enhancing flavors without altering the nutritional value of food items .

Cosmetics and Perfumery

Application Summary: (-)-Perillyl alcohol is used in the cosmetics industry for its fragrance and as a solvent for other aromatic compounds.

Methods: It is blended with essential oils and other ingredients to create perfumes and cosmetic products.

Results: The compound contributes to the development of products with desirable scents and helps in stabilizing volatile components .

Food Preservation

Application Summary: The antimicrobial properties of (-)-Perillyl alcohol make it a candidate for food preservation.

Methods: It can be incorporated into packaging materials or directly added to food products in regulated amounts.

Results: Studies indicate that it can extend the shelf life of certain foods by inhibiting the growth of bacteria and fungi .

Chemical Synthesis

Application Summary: (-)-Perillyl alcohol serves as a precursor in the synthesis of more complex organic compounds.

Methods: It undergoes various chemical reactions, such as oxidation or rearrangement, to produce new molecules for different applications.

Results: This application is crucial in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .

Solvent for Extractions

Application Summary: In laboratory settings, (-)-Perillyl alcohol is utilized as a solvent for the extraction of natural products.

Results: The use of (-)-Perillyl alcohol as a solvent helps in obtaining pure extracts from plant materials and other natural sources .

Nanotechnology

Application Summary: (-)-Perillyl alcohol is explored in nanotechnology for the synthesis of nanoparticles and nanostructures.

Methods: It acts as a reducing agent or a stabilizer in the preparation of nanomaterials.

Renewable Energy

Application Summary: Research into (-)-Perillyl alcohol’s role in renewable energy focuses on its use as a bio-additive for fuels.

Methods: It is investigated for its potential to improve the combustion properties of biofuels.

Results: The addition of (-)-Perillyl alcohol to biofuels may lead to more efficient energy production and reduced emissions .

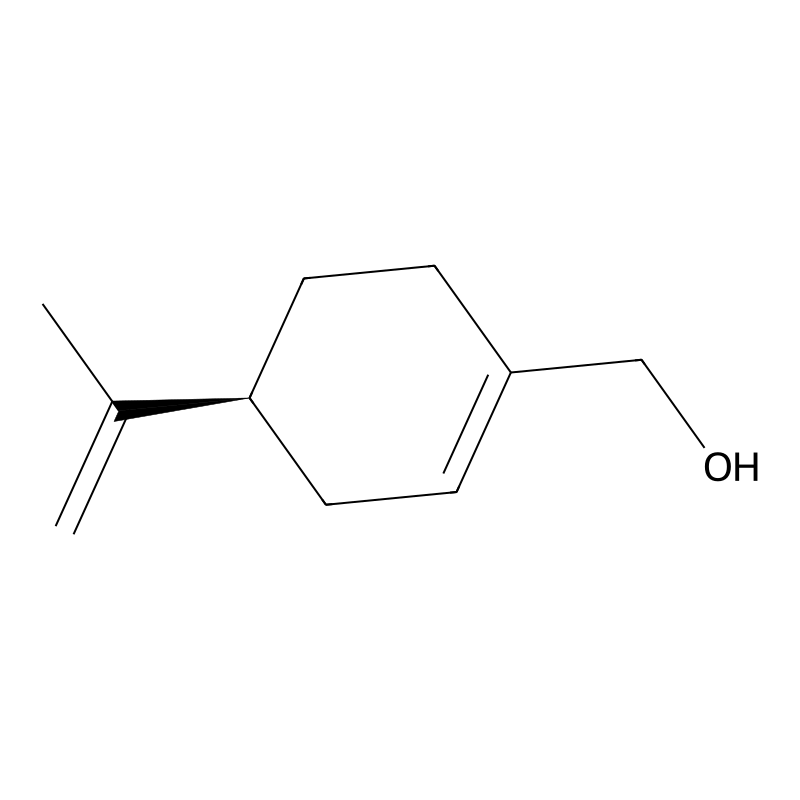

(-)-Perillyl alcohol, also known as (S)-(-)-perillyl alcohol, is a naturally occurring monoterpene with the chemical formula C₁₀H₁₆O. It is characterized by a cyclohexene ring substituted with a hydroxymethyl group and a prop-1-en-2-yl group at positions 1 and 4, respectively. This compound is primarily found in the essential oils of various plants, including mint and citrus species, contributing to their aromatic properties . (-)-Perillyl alcohol has garnered attention due to its potential therapeutic applications, particularly in oncology.

The exact mechanism of action of (-)-Perillyl alcohol's antitumor properties is still under investigation [, ]. However, research suggests it might interfere with various cellular processes crucial for tumor growth and survival. Here are some potential mechanisms:

- Induction of apoptosis: POH may trigger programmed cell death (apoptosis) in cancer cells without affecting healthy cells [].

- Anti-angiogenesis: It might inhibit the formation of new blood vessels that tumors need for growth and spread [].

- Cell cycle arrest: POH could potentially interfere with the cell cycle, preventing cancer cells from dividing uncontrollably [].

- Oxidation: It can be oxidized to form perillyl aldehyde or perillyl acetate using various oxidizing agents such as hydrogen peroxide in the presence of catalysts like vanadium-substituted phosphotungstic acid .

- Epoxidation: The compound can undergo selective epoxidation, leading to the formation of epoxide derivatives which are valuable intermediates in organic synthesis .

- Allylation: This reaction involves the addition of nucleophiles to the double bond of (-)-perillyl alcohol, facilitating the synthesis of more complex molecules .

(-)-Perillyl alcohol exhibits notable biological activities:

- Anticancer Properties: Research indicates that it has selective cytotoxic effects on glioma cells and may serve as a chemosensitizing agent for resistant cancer types . It induces apoptosis and cell cycle arrest in various cancer cell lines, particularly through mechanisms involving the regulation of cell cycle proteins like p21 and p27 .

- Antibacterial Effects: Studies have shown that (-)-perillyl alcohol possesses antibacterial properties against certain periodontal pathogens, reducing reactive oxygen species production in macrophages without significant cytotoxicity .

- Immunomodulation: The compound has been observed to modulate immune responses, influencing the expression of cytokines in macrophages .

Several methods are employed for synthesizing (-)-perillyl alcohol:

- Natural Extraction: It can be extracted from essential oils of plants such as mint and citrus.

- Chemical Synthesis: Synthetic routes often involve starting materials like limonene or other monoterpenes, utilizing reactions such as hydroboration-oxidation or allylic oxidation to yield (-)-perillyl alcohol .

- Biotransformation: Enzymatic methods using specific microorganisms or enzymes can also produce (-)-perillyl alcohol from precursors.

(-)-Perillyl alcohol has diverse applications:

- Pharmaceuticals: Its anticancer properties make it a candidate for drug development against various tumors. Clinical trials are ongoing to evaluate its efficacy in treating glioblastoma multiforme .

- Cosmetics and Fragrances: Due to its pleasant aroma, it is used in perfumes and cosmetic products.

- Food Industry: It serves as a flavoring agent in food products due to its natural origin and safety profile.

Interaction studies have shown that (-)-perillyl alcohol can influence various biological pathways:

- Cell Signaling Pathways: It has been found to inhibit telomerase activity and affect pathways related to cell proliferation and apoptosis in cancer cells .

- Combination Therapies: Research indicates that combining (-)-perillyl alcohol with other chemotherapeutics can enhance therapeutic efficacy against resistant cancer cells .

Similar Compounds

Several compounds share structural similarities with (-)-perillyl alcohol. Here are some notable ones:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Geraniol | Contains a similar cyclohexene structure | Exhibits antimicrobial and anti-inflammatory effects |

| Farnesol | A longer-chain isoprenoid with multiple double bonds | Known for its role in skin care products |

| Limonene | A cyclic monoterpene with citrus aroma | Commonly used as a flavoring agent |

| Myrcene | A monoterpene with anti-inflammatory properties | Found in high concentrations in cannabis |

While these compounds share some characteristics with (-)-perillyl alcohol, its unique combination of biological activities and potential therapeutic applications distinguishes it from others.

Thermodynamic Parameters

Boiling Point and Phase Transition Behavior

(-)-Perillyl alcohol exhibits characteristic phase transition behavior typical of monoterpene alcohols. The compound displays a boiling point of 119-121°C at reduced pressure (11 mmHg) [1] [2] [3], which extrapolates to approximately 230-242°C at standard atmospheric pressure (760 mmHg) [4] [5]. Additional pressure-dependent boiling point data indicates a boiling point of 200°C at 0.1 mmHg [6], demonstrating the compound's sensitivity to pressure variations during distillation processes.

The melting point of (-)-perillyl alcohol has been reported as 244°C [4], indicating a solid state at ambient conditions, though this appears to represent the decomposition temperature rather than a true melting point given the compound's liquid nature at room temperature. The compound exhibits a density of 0.96 g/mL at 25°C [1] [2] [3] and maintains a specific gravity of 0.960 [1] [2], providing important parameters for thermodynamic calculations.

The enthalpy of vaporization has been determined to be 55.57 kJ/mol [7], which represents the energy required for the liquid-to-vapor phase transition. This value is consistent with the molecular structure and intermolecular hydrogen bonding present in the hydroxyl-containing monoterpene. The vapor pressure at 25°C is relatively low at 0.006 mmHg [5] [7], indicating limited volatility under standard conditions.

Solubility Profile in Organic Solvents

The solubility characteristics of (-)-perillyl alcohol in various organic solvents reflect its amphiphilic nature, containing both hydrophobic cyclohexene ring system and hydrophilic hydroxyl functionality. Water solubility ranges from 13.8 to 115 mg/mL at 25°C [8] [9], demonstrating limited aqueous solubility typical of monoterpene alcohols. This relatively low water solubility can be attributed to the predominant hydrophobic character of the cyclohexene structure with the isopropenyl substituent.

The compound exhibits complete miscibility with ethanol [10] [11] and dimethyl sulfoxide (DMSO) [11] [12], with DMSO solubility quantified at 25 mg/mL (equivalent to 164.2 mM) [12]. Complete miscibility is also observed with dimethylformamide (DMF) [11]. In contrast, the compound shows sparingly soluble behavior in chloroform [1] [13] and methanol [1] [11], despite methanol's polar protic nature. Good solubility is demonstrated in acetone [10] [11], dichloromethane [13], and ethyl acetate [13].

The partition coefficient (LogP) values range from 2.1 to 3.3 [4] [11], indicating moderate lipophilicity that enables partitioning into both aqueous and organic phases. This amphiphilic character is crucial for understanding the compound's bioavailability and membrane permeation properties.

Acid-Base Characteristics

(-)-Perillyl alcohol demonstrates weak acid-base properties consistent with its aliphatic alcohol functional group. The compound exhibits a strongest acidic pKa value ranging from 14.85 to 16.86 [1] [14] [15], indicating extremely weak acidity typical of primary alcohols. This high pKa value suggests that deprotonation of the hydroxyl group occurs only under strongly basic conditions.

The strongest basic pKa has been calculated between -1.99 and -2.0 [14] [15] [16], indicating minimal basicity. These values suggest that (-)-perillyl alcohol remains essentially neutral across physiological pH ranges, with negligible ionization occurring under normal biological conditions. The Henderson-Hasselbalch equation can be applied to predict the ionization state at any given pH, though practical applications are limited due to the extreme pKa values.

The weak acid-base character influences the compound's solubility behavior and chemical reactivity. At physiological pH (approximately 7.4), the compound exists almost entirely in its neutral molecular form, which affects its membrane permeability and distribution properties. The optical activity of [α]D22 = -88° (c = 1 in methanol) [1] [2] [3] confirms the S-configuration and provides a quantitative measure of the compound's stereochemical purity.

Oxidative Stability and Degradation Pathways

(-)-Perillyl alcohol demonstrates variable stability depending on environmental conditions, with significant susceptibility to oxidative degradation pathways. Under acidic conditions (pH 2.0), the compound undergoes significant degradation following apparent first-order kinetics, with a half-life (t50%) of 2.22 days at 48°C [8]. The degradation rate increases substantially with temperature elevation, indicating thermally activated decomposition mechanisms.

Oxidative stability studies reveal pronounced susceptibility to peroxide-catalyzed oxidation. In 3% hydrogen peroxide solutions, rapid degradation occurs with dramatic acceleration at elevated temperatures [8]. This oxidative pathway involves the primary alcohol functional group, potentially leading to formation of the corresponding aldehyde (perillyl aldehyde) and subsequent carboxylic acid (perillic acid) through sequential oxidation steps [17] [18].

The primary oxidation pathway follows the typical alcohol oxidation sequence: (-)-perillyl alcohol → perillyl aldehyde → perillic acid. This transformation can be catalyzed by various oxidizing agents including chromium(VI) reagents, permanganate, and enzymatic systems such as perillyl-alcohol dehydrogenase (EC 1.1.1.144) [17]. The enzyme-catalyzed oxidation utilizes NAD+ as cofactor, producing perillyl aldehyde, NADH, and H+.

Under alkaline and neutral hydrolysis conditions, (-)-perillyl alcohol demonstrates minimal degradation [19] [20], suggesting relative stability in non-acidic aqueous environments. Photolysis and thermal stress conditions result in some degradation, though specific degradation products and mechanisms require further characterization [19] [20].

Ionic strength effects on stability are minimal at lower temperatures but become significant at elevated temperatures (48°C), where decreased ionic strength correlates with increased degradation rates [8]. Notably, the compound remains stable in organic solvents including ethanol, acetonitrile, and isopropyl alcohol, with no observable degradation under standard storage conditions [8].

Purity

Physical Description

Colourless to pale-yellow, dense, oily liquid; characteristic odour similar to linalool and terpineol

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

3.17

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Limonen-10-ol is a known human metabolite of (+)-limonene.

Wikipedia

Use Classification

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Dates

2: Paduch R, Trytek M, Król SK, Kud J, Frant M, Kandefer-Szerszeń M, Fiedurek J. Biological activity of terpene compounds produced by biotechnological methods. Pharm Biol. 2016 Jun;54(6):1096-107. doi: 10.3109/13880209.2015.1103753. Epub 2016 Jan 25. PubMed PMID: 26808720.

3: Faridi U, Dhawan SS, Pal S, Gupta S, Shukla AK, Darokar MP, Sharma A, Shasany AK. Repurposing L-Menthol for Systems Medicine and Cancer Therapeutics? L-Menthol Induces Apoptosis through Caspase 10 and by Suppressing HSP90. OMICS. 2016 Jan;20(1):53-64. doi: 10.1089/omi.2015.0118. PubMed PMID: 26760959; PubMed Central PMCID: PMC4739352.

4: Jhaveri N, Agasse F, Armstrong D, Peng L, Commins D, Wang W, Rosenstein-Sisson R, Vaikari VP, Santiago SV, Santos T, Chen L, Schönthal AH, Chen TC, Hofman FM. A novel drug conjugate, NEO212, targeting proneural and mesenchymal subtypes of patient-derived glioma cancer stem cells. Cancer Lett. 2016 Feb 28;371(2):240-50. doi: 10.1016/j.canlet.2015.11.040. Epub 2015 Dec 9. PubMed PMID: 26683773.

5: Xie L, Song X, Guo W, Wang X, Wei L, Li Y, Lv L, Wang W, Chen TC, Song X. Therapeutic effect of TMZ-POH on human nasopharyngeal carcinoma depends on reactive oxygen species accumulation. Oncotarget. 2016 Jan 12;7(2):1651-62. doi: 10.18632/oncotarget.6410. PubMed PMID: 26625208.

6: Ma Y, Bian J, Zhang F. Inhibition of perillyl alcohol on cell invasion and migration depends on the Notch signaling pathway in hepatoma cells. Mol Cell Biochem. 2016 Jan;411(1-2):307-15. doi: 10.1007/s11010-015-2593-x. Epub 2015 Oct 17. PubMed PMID: 26475687.

7: Andrade LN, Lima TC, Amaral RG, Pessoa Cdo Ó, Filho MO, Soares BM, Nascimento LG, Carvalho AA, de Sousa DP. Evaluation of the cytotoxicity of structurally correlated p-menthane derivatives. Molecules. 2015 Jul 21;20(7):13264-80. doi: 10.3390/molecules200713264. PubMed PMID: 26197313.

8: Chen TC, Fonseca CO, Schönthal AH. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy. Am J Cancer Res. 2015 Apr 15;5(5):1580-93. eCollection 2015. Review. PubMed PMID: 26175929; PubMed Central PMCID: PMC4497427.

9: Garcia DG, de Castro-Faria-Neto HC, da Silva CI, de Souza e Souza KF, Gonçalves-de-Albuquerque CF, Silva AR, de Amorim LM, Freire AS, Santelli RE, Diniz LP, Gomes FC, Faria MV, Burth P. Na/K-ATPase as a target for anticancer drugs: studies with perillyl alcohol. Mol Cancer. 2015 May 15;14:105. doi: 10.1186/s12943-015-0374-5. PubMed PMID: 25976744; PubMed Central PMCID: PMC4432499.

10: Chen TC, Cho HY, Wang W, Nguyen J, Jhaveri N, Rosenstein-Sisson R, Hofman FM, Schönthal AH. A novel temozolomide analog, NEO212, with enhanced activity against MGMT-positive melanoma in vitro and in vivo. Cancer Lett. 2015 Mar 28;358(2):144-51. doi: 10.1016/j.canlet.2014.12.021. Epub 2014 Dec 15. PubMed PMID: 25524552.

11: Afshordel S, Kern B, Clasohm J, König H, Priester M, Weissenberger J, Kögel D, Eckert GP. Lovastatin and perillyl alcohol inhibit glioma cell invasion, migration, and proliferation--impact of Ras-/Rho-prenylation. Pharmacol Res. 2015 Jan;91:69-77. doi: 10.1016/j.phrs.2014.11.006. Epub 2014 Dec 8. PubMed PMID: 25497898.

12: Azimi H, Khakshur AA, Abdollahi M, Rahimi R. Potential New Pharmacological Agents Derived From Medicinal Plants for the Treatment of Pancreatic Cancer. Pancreas. 2015 Jan;44(1):11-5. doi: 10.1097/MPA.0000000000000175. PubMed PMID: 25493374.

13: Gupta S, Marko MG, Miller VA, Schaefer FT, Anthony JR, Porter JR. Novel production of terpenoids in Escherichia coli and activities against breast cancer cell lines. Appl Biochem Biotechnol. 2015 Mar;175(5):2319-31. doi: 10.1007/s12010-014-1382-4. Epub 2014 Dec 9. PubMed PMID: 25484192.

14: Cho HY, Wang W, Jhaveri N, Lee DJ, Sharma N, Dubeau L, Schönthal AH, Hofman FM, Chen TC. NEO212, temozolomide conjugated to perillyl alcohol, is a novel drug for effective treatment of a broad range of temozolomide-resistant gliomas. Mol Cancer Ther. 2014 Aug;13(8):2004-17. doi: 10.1158/1535-7163.MCT-13-0964. Epub 2014 Jul 3. PubMed PMID: 24994771.

15: Hui Z, Zhang M, Cong L, Xia M, Dong J. Synthesis and antiproliferative effects of amino-modified perillyl alcohol derivatives. Molecules. 2014 May 22;19(5):6671-82. doi: 10.3390/molecules19056671. PubMed PMID: 24858099.

16: Chen TC, Cho HY, Wang W, Barath M, Sharma N, Hofman FM, Schönthal AH. A novel temozolomide-perillyl alcohol conjugate exhibits superior activity against breast cancer cells in vitro and intracranial triple-negative tumor growth in vivo. Mol Cancer Ther. 2014 May;13(5):1181-93. doi: 10.1158/1535-7163.MCT-13-0882. Epub 2014 Mar 12. PubMed PMID: 24623736.

17: Peterson A, Bansal A, Hofman F, Chen TC, Zada G. A systematic review of inhaled intranasal therapy for central nervous system neoplasms: an emerging therapeutic option. J Neurooncol. 2014 Feb;116(3):437-46. doi: 10.1007/s11060-013-1346-5. Epub 2014 Jan 8. Review. PubMed PMID: 24398618.

18: DA Fonseca CO, Teixeira RM, Silva JC, DE Saldanha DA Gama Fischer J, Meirelles OC, Landeiro JA, Quirico-Santos T. Long-term outcome in patients with recurrent malignant glioma treated with Perillyl alcohol inhalation. Anticancer Res. 2013 Dec;33(12):5625-31. PubMed PMID: 24324108.

19: D'Alincourt Salazar M, da Silva RF, Da Fonseca CO, Lagrota-Candido J, Quirico-Santos T. Intranasal administration of perillyl alcohol activates peripheral and bronchus-associated immune system in vivo. Arch Immunol Ther Exp (Warsz). 2014 Feb;62(1):59-66. doi: 10.1007/s00005-013-0262-x. Epub 2013 Nov 21. PubMed PMID: 24257817.

20: Sarkar S, Azab B, Quinn BA, Shen X, Dent P, Klibanov AL, Emdad L, Das SK, Sarkar D, Fisher PB. Chemoprevention gene therapy (CGT) of pancreatic cancer using perillyl alcohol and a novel chimeric serotype cancer terminator virus. Curr Mol Med. 2014 Jan;14(1):125-40. PubMed PMID: 24236457.